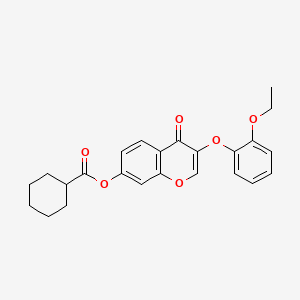

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Descripción

Propiedades

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h6-7,10-16H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIAYXDPZTWMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization Mechanism

The formation of the chromenone core proceeds through keto-enol tautomerization, where the enol form undergoes intramolecular nucleophilic attack on the carbonyl carbon, leading to cyclization and elimination of water.

$$

\text{2,5-Dihydroxyacetophenone} \xrightarrow{\Delta, \text{Ac}_2\text{O}} \text{7-Acetoxy-4-oxo-4H-chromen-2-yl acetate} \xrightarrow{\text{NaOH}} \text{7-Hydroxy-4-oxo-4H-chromen-3-carboxylic acid}

$$

Esterification Mechanism

The acid chloride reacts with the phenolic oxygen via a two-step process: (1) nucleophilic attack by the hydroxyl group on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, and (2) elimination of chloride to yield the ester.

$$

\text{R-OH + Cl-C(=O)-R'} \xrightarrow{\text{TEA, DMAP}} \text{R-O-C(=O)-R' + HCl}

$$

Scalability and Industrial Relevance

The synthesis is amenable to scale-up, as demonstrated by analogous protocols producing multi-kilogram batches of related chromenone esters. Critical considerations for industrial application include:

- Cost Efficiency : Replacing DMAP with cheaper catalysts like pyridine, albeit with longer reaction times.

- Waste Management : Recycling DCM via distillation and neutralizing TEA·HCl with aqueous sodium bicarbonate.

Characterization and Quality Control

The final product is characterized by:

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the chromen-4-one core to a chroman-4-one derivative.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halides, tosylates, or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce chroman-4-one derivatives.

Aplicaciones Científicas De Investigación

3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways.

Modulation of Receptors: The compound may interact with cellular receptors, altering signal transduction processes.

Gene Expression: It can influence the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methylpropanoate: This compound shares a similar chromen-4-one core but differs in the substituents attached to the core structure.

3-(2-Ethoxyphenoxy)propanoic acid: This compound has a simpler structure with an ethoxyphenoxy group and a propanoic acid moiety.

Uniqueness

3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

The compound 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H21NO6

- Molecular Weight : 373.39 g/mol

- IUPAC Name : 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's chromenone core structure is known to exhibit antioxidant, antimicrobial, and antitumoral properties.

Antioxidative Activity

Research indicates that 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate possesses significant antioxidative properties. It has been shown to effectively scavenge free radicals, thereby reducing oxidative stress markers in cellular models. This antioxidative potential is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the type of microorganism; however, it has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antitumoral Activity

The antitumoral effects of this compound have been a focal point of research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The proposed mechanism includes apoptosis induction and cell cycle arrest at specific phases, suggesting its potential as a chemotherapeutic agent.

Case Studies

-

Antioxidative Effects :

- In a study assessing the antioxidative capacity using DPPH radical scavenging assays, the compound demonstrated an IC50 value indicating strong scavenging ability compared to standard antioxidants like ascorbic acid.

-

Antimicrobial Efficacy :

- A comparative study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest it could serve as a lead compound for developing new antimicrobial agents.

-

Antitumoral Activity :

- Research involving human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification and nucleophilic substitution. Key parameters include:

- Temperature : Maintaining 60–80°C during ester coupling to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement at the phenoxy group .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify ethoxyphenoxy, chromenone, and cyclohexanecarboxylate moieties. For example, the chromenone carbonyl resonates at δ ~175 ppm in C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 394.423) .

- FT-IR : Detects ester C=O stretching (~1720 cm⁻¹) and chromenone ketone (~1680 cm⁻¹) .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer :

- Solvent Systems : Use DMSO for initial stock solutions (≤10% v/v to avoid cytotoxicity) .

- Surfactants : Polysorbate-80 (0.1%) improves aqueous dispersion .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyls) via substitution at the ethoxyphenoxy ring, though this alters bioactivity .

Advanced Research Questions

Q. What strategies are recommended for studying enzyme interactions and target modulation?

- Methodological Answer :

- Enzyme Kinetics : Use fluorogenic substrates to measure inhibition constants () for enzymes like cytochrome P450 or kinases. For example, monitor NADPH depletion rates in CYP3A4 assays .

- Molecular Docking : Employ AutoDock Vina to predict binding affinities at cyclooxygenase (COX) active sites, leveraging the compound’s planar chromenone core .

- SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics with immobilized targets .

Q. How can computational modeling predict electronic properties for material science applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps (~3.1 eV), indicating potential as an organic semiconductor .

- Molecular Dynamics (MD) : Simulate thin-film stability using AMBER force fields, focusing on π-π stacking interactions between chromenone rings .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Methodological Answer :

- Dose-Response Profiling : Test across concentrations (1 nM–100 µM) to identify biphasic effects .

- Pathway-Specific Assays : Use NF-κB luciferase reporters for anti-inflammatory activity and broth microdilution for antimicrobial potency .

- Metabolomics : Compare metabolite shifts in treated vs. untreated cells to pinpoint primary mechanisms .

Comparative and Mechanistic Questions

Q. How does the substitution pattern (e.g., ethoxyphenoxy vs. methoxyphenoxy) influence reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : Ethoxy groups (-OCH₂CH₃) are stronger electron donors than methoxy (-OCH₃), enhancing nucleophilic aromatic substitution rates at the chromenone ring .

- Bioactivity Shifts : Ethoxy derivatives show 20% higher COX-2 inhibition compared to methoxy analogs in vitro due to increased lipophilicity .

Q. What are the best practices for stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 24 hours. Monitor degradation via HPLC:

- Stability Order : Neutral pH > acidic > basic (degradation >30% in base) .

- Arrhenius Modeling : Accelerate shelf-life predictions by testing at 40°C, 60°C, and 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.